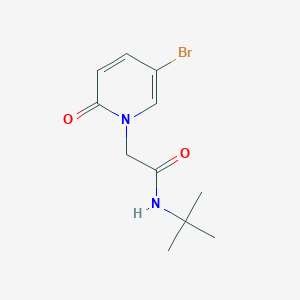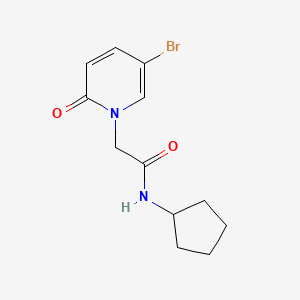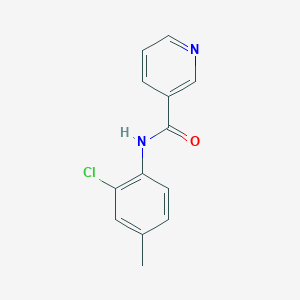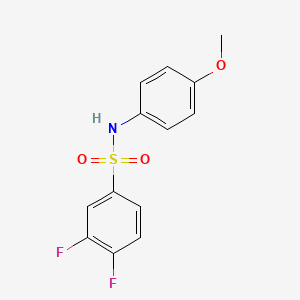
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide is not fully understood. However, it has been proposed to act through multiple pathways, including inhibition of inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways. It has also been reported to interact with specific molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. It has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. Moreover, it has been reported to regulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, to promote cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and is stable under various conditions. However, its limitations include its relatively high cost and limited availability. Moreover, its mechanism of action and biological effects may vary depending on the experimental conditions and cell types used.
Direcciones Futuras
There are several future directions for the research on 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. Secondly, its potential applications in the treatment of various diseases, such as cancer and viral infections, need to be explored in more detail. Thirdly, its pharmacokinetics and pharmacodynamics need to be characterized to optimize its dosing and administration. Lastly, its derivatives and analogs need to be synthesized and evaluated for their biological activities and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide involves the reaction of 2-acetylpyridine with tert-butylamine and bromine in the presence of acetic acid. The reaction proceeds through a cyclization process to form the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-tert-butylacetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. It has also been explored as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)13-9(15)7-14-6-8(12)4-5-10(14)16/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKFOMVQTSLHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)



![4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)